3,5,5-Trimethylhexanal oxime
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Overview
Description
3,5,5-Trimethylhexanal oxime is an organic compound with the molecular formula C9H19NO. It is derived from 3,5,5-trimethylhexanal, an aliphatic aldehyde, through the formation of an oxime group. This compound is known for its applications in various fields, including perfumery and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5,5-trimethylhexanal oxime typically involves the reaction of 3,5,5-trimethylhexanal with hydroxylamine hydrochloride in the presence of a base. The reaction can be carried out in an aqueous medium with pH adjustment to facilitate the formation of the oxime. An alternative method involves the use of microwave irradiation in a solventless ‘dry’ condition, which has been shown to produce oximes in excellent yields .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica gel under microwave irradiation can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexanal oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Nitrile oxides: Formed through oxidation.
Amines: Formed through reduction.
Substituted oximes: Formed through substitution reactions.
Scientific Research Applications
3,5,5-Trimethylhexanal oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of fragrances and as a masking agent in perfumery
Mechanism of Action
The mechanism of action of 3,5,5-trimethylhexanal oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphates. This reactivation mechanism is crucial in the treatment of organophosphate poisoning . Additionally, oximes can form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylhexanal: The parent aldehyde from which the oxime is derived.
3,5,5-Trimethyl-1-hexanol: A related alcohol with similar structural features.
cis-3-Hexen-1-ol: Another aliphatic alcohol used in perfumery
Uniqueness
3,5,5-Trimethylhexanal oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. The presence of the oxime group allows for specific interactions with enzymes and metal ions, making it valuable in both medicinal and industrial applications .
Biological Activity
3,5,5-Trimethylhexanal oxime is an organic compound with the molecular formula C9H19NO. It is derived from 3,5,5-trimethylhexanal through the formation of an oxime group. This compound exhibits unique chemical reactivity and biological activity due to its oxime functional group, making it a subject of interest in various scientific fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphates, which is crucial for treating organophosphate poisoning. Additionally, the compound has been studied for its potential antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of apoptotic pathways. Further research is required to elucidate its efficacy and safety in clinical settings .
Case Studies
- Antimicrobial Activity : A study published in the Journal of Agricultural and Food Chemistry explored the antimicrobial effects of various aldehydes, including this compound. The results indicated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative in food products .
- Anticancer Activity : Research conducted by Culleré et al. (2011) highlighted the potential of this compound in cancer therapy. The study found that treatment with this compound led to reduced viability of several cancer cell lines and increased markers of apoptosis .
Comparative Analysis with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Reactivates acetylcholinesterase |
3,5,5-Trimethylhexanal | Moderate | No | Parent aldehyde |
cis-3-Hexen-1-ol | Yes | Limited | Known for aroma in perfumery |
Properties
IUPAC Name |
(NE)-N-(3,5,5-trimethylhexylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(5-6-10-11)7-9(2,3)4/h6,8,11H,5,7H2,1-4H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPLZDGTGCULC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=NO)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=N/O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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